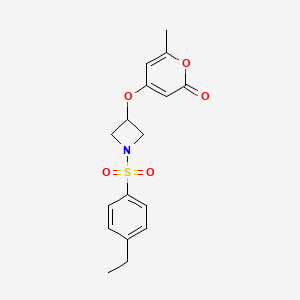![molecular formula C17H23ClN2O5 B2611217 2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one CAS No. 2411315-17-6](/img/structure/B2611217.png)
2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of a chloro group, a piperazine ring, and a trimethoxybenzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(2,3,4-trimethoxybenzoyl)piperazine.
Alkylation: The intermediate is then reacted with 2-chloropropan-1-one under basic conditions to yield the final product. Common bases used in this step include potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical for ensuring product purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.
Hydrolysis: The ester linkage in the trimethoxybenzoyl moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The piperazine ring is a common motif in many drugs, and the trimethoxybenzoyl group is known for its bioactivity. Studies may focus on its potential as an antimicrobial, antiviral, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structural features make it a versatile intermediate in the production of various bioactive compounds.
作用機序
The mechanism of action of 2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the trimethoxybenzoyl group could modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a propanone group.
2-Chloro-1-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one: Similar structure but with a dimethoxybenzoyl group instead of a trimethoxybenzoyl group.
Uniqueness
2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one is unique due to the presence of the trimethoxybenzoyl group, which can impart distinct bioactivity compared to other similar compounds. The combination of the chloro group and the piperazine ring also provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5/c1-11(18)16(21)19-7-9-20(10-8-19)17(22)12-5-6-13(23-2)15(25-4)14(12)24-3/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWTOMIKWBHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2611144.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2611150.png)


![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2611153.png)
![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
